[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol
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Description
“[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C8H18N2O . It is an amino alcohol formed by the reduction of the amino acid proline . The compound is also known as prolinol .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a propyl group attached to the nitrogen atom and a hydroxyl group attached to the methylene carbon .Scientific Research Applications
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Organic Synthesis : “[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol” is used as an important raw material and intermediate in organic synthesis . It can be used to construct complex organic molecules, which are often used in pharmaceuticals, agrochemicals, and dyestuff .
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Pharmaceuticals : Pyrrolidine derivatives, such as “[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol”, are often used in drug discovery . They can be used to construct a variety of drug molecules, contributing to their therapeutic effects .
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Drug Discovery : Pyrrolidine derivatives, such as “[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol”, are often used in drug discovery . They can be used to construct a variety of drug molecules, contributing to their therapeutic effects . The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .
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Drug Discovery : Pyrrolidine derivatives, such as “[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol”, are often used in drug discovery . They can be used to construct a variety of drug molecules, contributing to their therapeutic effects . The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry [ 25 ].
properties
IUPAC Name |
[1-(3-aminopropyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h8,11H,1-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZYZXCBFQTPCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCN)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424601 |
Source
|
Record name | [1-(3-aminopropyl)pyrrolidin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol | |
CAS RN |
878684-92-5 |
Source
|
Record name | [1-(3-aminopropyl)pyrrolidin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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